molecular formula C6H5N3O B1450501 2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile CAS No. 1824101-63-4

2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile

Cat. No. B1450501
CAS RN: 1824101-63-4
M. Wt: 135.12 g/mol
InChI Key: OSLUIMGZDYGNNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile” is a compound with the molecular formula C6H5N3O and a molecular weight of 135.12 . It is a pyrazole derivative, which is a class of compounds known for their diverse pharmacological effects .


Synthesis Analysis

Pyrazole derivatives are synthesized using various methods, often involving strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) . The synthesis of similar compounds often involves reactions with different amines in refluxing toluene .


Molecular Structure Analysis

Pyrazole derivatives bear a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) .


Chemical Reactions Analysis

Pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are known for their versatility as synthetic intermediates in preparing relevant chemicals in various fields .

Scientific Research Applications

2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, including drugs, dyes, and fragrances. This compound is also used in the synthesis of biologically active compounds, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2). In addition, this compound is used in the synthesis of polymers and other materials for use in biomedical applications.

Mechanism of Action

Advantages and Limitations for Lab Experiments

2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile is a versatile compound and is widely used in laboratory experiments. It is relatively stable and can be stored for long periods of time. It is also relatively easy to synthesize and is available commercially. However, this compound is a relatively toxic compound and should be handled with care.

Future Directions

There are many potential future directions for research involving 2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile. These include further research into its mechanism of action, its effects on other biochemical and physiological processes, and its potential applications in medicinal chemistry. In addition, further research could be conducted into its potential uses in the synthesis of novel compounds, such as drugs, dyes, and fragrances. Finally, further research could be conducted into its potential applications in the development of materials for use in biomedical devices and other applications.

properties

IUPAC Name

2-(4-formylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c7-1-2-9-4-6(5-10)3-8-9/h3-5H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLUIMGZDYGNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 4
2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.